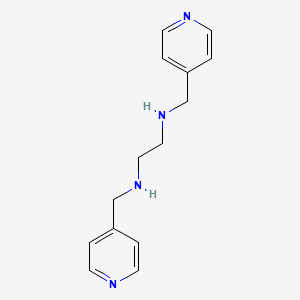
N1,N2-Bis(pyridin-4-ylmethyl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Bis(4-pyridyl)-2,5-diazahexane is an organic compound that belongs to the class of bis-pyridyl ligands. This compound is characterized by the presence of two pyridine rings connected by a diazahexane chain. It is commonly used in coordination chemistry due to its ability to form stable complexes with various metal ions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,6-Bis(4-pyridyl)-2,5-diazahexane can be synthesized through a multi-step process involving the reaction of pyridine derivatives with appropriate reagents. One common method involves the reaction of 4-pyridylmethyl chloride with 1,6-diaminohexane under basic conditions. The reaction typically takes place in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of 1,6-Bis(4-pyridyl)-2,5-diazahexane may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,6-Bis(4-pyridyl)-2,5-diazahexane undergoes various chemical reactions, including:
Coordination Reactions: It forms stable coordination complexes with metal ions such as copper, zinc, and cadmium.
Substitution Reactions: The pyridine rings can undergo substitution reactions with electrophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, depending on the nature of the metal ion it is complexed with.
Common Reagents and Conditions
Coordination Reactions: Metal salts such as copper nitrate, zinc acetate, and cadmium chloride are commonly used.
Substitution Reactions: Electrophiles such as alkyl halides and acyl chlorides can be used.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are employed.
Major Products Formed
Coordination Complexes: The formation of coordination polymers and discrete metal complexes.
Substituted Derivatives: Products with substituted pyridine rings.
Redox Products: Oxidized or reduced forms of the compound, depending on the reaction conditions.
Applications De Recherche Scientifique
1,6-Bis(4-pyridyl)-2,5-diazahexane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of coordination polymers and metal-organic frameworks.
Biology: The compound is studied for its potential use in drug delivery systems and as a building block for bioactive molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of advanced materials, including sensors and catalysts.
Mécanisme D'action
The mechanism of action of 1,6-Bis(4-pyridyl)-2,5-diazahexane primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the pyridine rings and the diazahexane chain act as donor sites, forming stable complexes with metal ions. These complexes can exhibit unique properties, such as enhanced catalytic activity or improved stability, depending on the nature of the metal ion and the coordination environment.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,6-Bis(4-pyridyl)hexane: Similar structure but lacks the diazahexane chain.
1,3-Bis(4-pyridyl)propane: Shorter chain length between the pyridine rings.
1,4-Bis(4-pyridyl)butane: Intermediate chain length between the pyridine rings.
Uniqueness
1,6-Bis(4-pyridyl)-2,5-diazahexane is unique due to the presence of the diazahexane chain, which provides additional coordination sites and flexibility in forming complexes. This structural feature allows for the formation of more diverse and stable coordination networks compared to similar compounds with shorter or different chain lengths.
Propriétés
Numéro CAS |
7254-15-1 |
|---|---|
Formule moléculaire |
C14H18N4 |
Poids moléculaire |
242.32 g/mol |
Nom IUPAC |
N,N'-bis(pyridin-4-ylmethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C14H18N4/c1-5-15-6-2-13(1)11-17-9-10-18-12-14-3-7-16-8-4-14/h1-8,17-18H,9-12H2 |
Clé InChI |
YZKCSOHHNKRNQL-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1CNCCNCC2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Morpholine, 4-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]-](/img/structure/B14154684.png)
![3-(2-methylpropyl)-2,5-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B14154687.png)
![N-[1-(4-Fluorophenyl)ethylidene]benzenamine](/img/structure/B14154696.png)
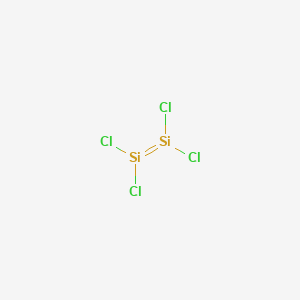
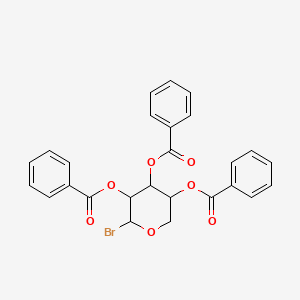
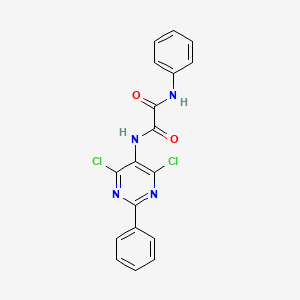
![ethyl 1-[2-(5-methyl-1H-indol-3-yl)-2-oxoethyl]piperidine-3-carboxylate](/img/structure/B14154728.png)
![4-[(e)-Phenyldiazenyl]benzenesulfonohydrazide](/img/structure/B14154730.png)
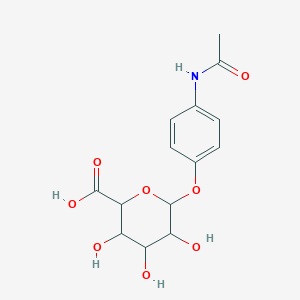
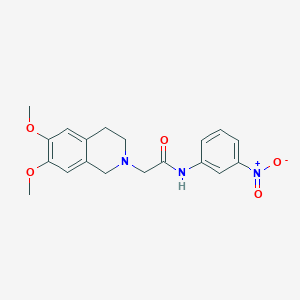
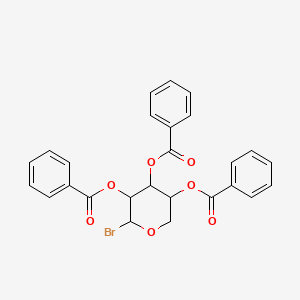
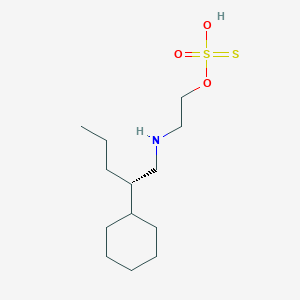
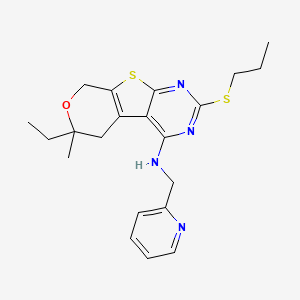
![1-[8-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-1-hydroxy-6-methoxy-3-methylnaphthalen-2-yl]ethanone](/img/structure/B14154778.png)
